5-Amino-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol. The IUPAC name for this compound is 5-amino-1-methylpyridin-2-one.
Molecular Structure Analysis
The molecular structure of 5-amino-1-methylpyridin-2(1H)-one consists of a five-membered aromatic ring with two nitrogen atoms adjacent to three carbon atoms. The InChI code for this compound is 1S/C6H8N2O/c1-8-4-5(7)2-3-6(8)9/h2-4H,7H2,1H3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-amino-1-methylpyridin-2(1H)-one include a molecular weight of 124.14 g/mol. It has a topological polar surface area of 46.3 Ų. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0.
Applications
HIV-1 Reverse Transcriptase Inhibitors: A series of 3-aminopyridin-2(1H)-one derivatives, structurally similar to 5-amino-1-methylpyridin-2(1H)-one, were synthesized and evaluated as HIV-1 reverse transcriptase (RT) inhibitors [, ]. Some analogs exhibited potent and selective inhibition of HIV-1 RT, highlighting the potential of this scaffold for antiviral drug development.
MEK1/2 Inhibitors: 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones, structurally related to the compound , have been identified as potent and selective ATP noncompetitive MEK1/2 inhibitors []. These compounds displayed good cellular potency, pharmacokinetic properties, and effectively inhibited ERK phosphorylation in tumor models.
Palladium-Catalyzed C-H Arylation and Methylation: 3-Amino-1-methyl-1H-pyridin-2-one (AMP), a structural isomer of 5-amino-1-methylpyridin-2(1H)-one, was employed as a bidentate N,O-directing group in palladium-catalyzed C-H arylation and methylation reactions []. This methodology enables the late-stage functionalization of pyridone derivatives, leading to the synthesis of various analogs with potential biological applications.
Compound Description: This compound is a pyridinone derivative investigated for its potential as a therapeutic agent. It exhibits excellent photostability, making it a promising candidate for the treatment of disorders like sciatica. []
Relevance: This compound shares a core 1-methylpyridin-2(1H)-one structure with 5-amino-1-methylpyridin-2(1H)-one. The key difference lies in the substitution at the 5-position, where the related compound features a 2-amino-4-(2-furyl)pyrimidin-5-yl substituent instead of the amino group in the target compound. []
3-Amino-1-alkylpyridin-2(1H)-ones
Compound Description: This group of compounds represents a class of privileged medicinal scaffolds with potential anticancer activity. They are synthesized through a multicomponent condensation reaction involving N-alkyl-2-cyanoacetamides, aldehydes, and malononitriles. []
Relevance: These compounds share the core pyridin-2(1H)-one structure with 5-amino-1-methylpyridin-2(1H)-one, differing in the position of the amino group (3-position) and the presence of various alkyl substituents on the nitrogen atom at position 1. []
Compound Description: This class of compounds acts as potent and selective ATP-noncompetitive inhibitors of mitogen-activated protein kinase kinase (MEK) 1 and 2. They have demonstrated significant cellular potency and favorable pharmacokinetic properties. Moreover, they have been shown to effectively inhibit ERK phosphorylation in HT-29 tumors in mouse xenograft studies. []
Compound Description: This compound served as a preliminary lead compound in the development of potent and specific 2-pyridinone reverse transcriptase (RT) inhibitors for HIV-1. While it exhibited weak antiviral activity in cell culture against HIV-1 strain IIIB, it laid the groundwork for the development of more potent derivatives. []
Relevance: This compound belongs to the 2-pyridinone class, similar to 5-amino-1-methylpyridin-2(1H)-one. While it lacks the 5-amino group, it possesses substitutions at the 3-, 5-, and 6-positions, indicating potential modifications that can be explored for structure-activity relationship studies. []
Compound Description: Developed from the preliminary lead compound 3, L-696,229 emerged as a highly potent and selective antagonist of the HIV-1 RT enzyme (IC50 = 23 nM). It demonstrated remarkable efficacy in inhibiting the spread of HIV-1 IIIB infection in MT4 human T-lymphoid cell cultures (CIC95 = 50-100 nM), leading to its selection for clinical evaluation as an antiviral agent. []
Relevance: Similar to 5-amino-1-methylpyridin-2(1H)-one, L-696,229 belongs to the 2-pyridinone class. It shares the 5-ethyl-6-methyl substitution pattern but features a 3-[(benzoxazol-2-yl)ethyl] group at the 3-position instead of the 5-amino group. []
Compound Description: This compound demonstrated potent HIV-1 RT inhibitory activity and was selected for clinical evaluation. Its structure highlights the importance of a 2′-methoxy group and 4′- and/or 5′-aliphatic substituents on the pyridyl rings for enhanced potency. []
Relevance: As a 2-pyridinone derivative, compound 6 shares structural similarities with 5-amino-1-methylpyridin-2(1H)-one. It exhibits a distinct substitution pattern, with a 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino] group at the 3-position instead of the 5-amino group. []
Compound Description: This compound and its 4,7-dichloro analogue (compound 37, L-697,661) exhibited potent HIV-1 RT inhibitory activities with IC50 values as low as 19 nM. They also effectively inhibited the spread of HIV-1 IIIb infection in MT4 cell culture at concentrations of 25-50 nM, leading to their selection for clinical trials as antiviral agents. []
Relevance: Both L-697,639 and its analogue are 2-pyridinone derivatives, sharing structural features with 5-amino-1-methylpyridin-2(1H)-one. They differ in their substitution patterns, particularly at the 3-position, where they have a 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino] group instead of the 5-amino group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.